12-Methoxydodecanoic acid

Catalog No.
S587491
CAS No.
92169-28-3
M.F
C13H26O3
M. Wt
230.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
12-Methoxydodecanoic acid

CAS Number

92169-28-3

Product Name

12-Methoxydodecanoic acid

IUPAC Name

12-methoxydodecanoic acid

Molecular Formula

C13H26O3

Molecular Weight

230.34 g/mol

InChI

InChI=1S/C13H26O3/c1-16-12-10-8-6-4-2-3-5-7-9-11-13(14)15/h2-12H2,1H3,(H,14,15)

InChI Key

OGLQEYICTWWJQB-UHFFFAOYSA-N

SMILES

COCCCCCCCCCCCC(=O)O

Synonyms

12-methoxydodecanoate

Canonical SMILES

COCCCCCCCCCCCC(=O)O

Description

The exact mass of the compound 12-Methoxydodecanoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 666070. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Anti-HIV Properties:

Studies have shown that 12-MDA exhibits anti-HIV activity. It has been demonstrated to inhibit the replication of HIV-1 in cell cultures []. The exact mechanism by which it achieves this effect is still under investigation, but researchers believe it might be through one of two main pathways:

  • N-myristoyltransferase (NMT) Inhibition: NMT is an enzyme crucial for HIV replication. 12-MDA might inhibit the activity of NMT, thereby hindering viral assembly and release [].
  • Modulation of Acylated Proteins: HIV relies on the acylation of certain proteins for its lifecycle. 12-MDA might interfere with this process, disrupting the function of these proteins and affecting viral replication [].

12-Methoxydodecanoic acid is a fatty acid with the chemical formula C₁₃H₂₆O₃. It features a methoxy group (-OCH₃) at the 12th carbon of the dodecanoic acid chain, making it a methoxylated derivative of myristic acid. This compound has garnered attention due to its unique structural properties and potential biological activities, particularly in the field of medicinal chemistry.

The chemical reactivity of 12-methoxydodecanoic acid includes:

  • Esterification: Reacts with alcohols to form esters, which can be useful in synthesizing various lipid-based compounds.
  • Hydrolysis: Under acidic or basic conditions, it can hydrolyze to yield dodecanoic acid and methanol.
  • Oxidation: Can be oxidized to form corresponding carboxylic acids or aldehydes depending on the reaction conditions .

12-Methoxydodecanoic acid exhibits significant biological activity, particularly as an antiviral agent. It has shown efficacy against the Human Immunodeficiency Virus (HIV), with an inhibitory concentration (IC50) of approximately 6.8 μM . Additionally, its activity can be enhanced when conjugated with phospholipids, suggesting its potential in drug formulation for antiviral therapies .

The synthesis of 12-methoxydodecanoic acid typically involves:

  • Methoxylation of Dodecanoic Acid: This can be achieved through the reaction of dodecanoic acid with methanol in the presence of an acid catalyst.
  • Chemical Modification of Fatty Acids: Various synthetic routes may also include modifications of existing fatty acids to introduce the methoxy group at specific positions along the carbon chain .

12-Methoxydodecanoic acid has several applications, notably:

  • Antiviral Drug Development: Its activity against HIV positions it as a candidate for further research in antiviral therapies.
  • Biochemical Research: Used as a reagent in studies involving lipid metabolism and fatty acid interactions.
  • Cosmetic Formulations: Due to its fatty acid structure, it may be utilized in formulations aimed at skin health and moisture retention.

Research indicates that 12-methoxydodecanoic acid interacts with cellular membranes and may influence lipid bilayer properties. Its incorporation into phospholipid structures enhances its antiviral potency, indicating that its interactions at the molecular level are crucial for its biological effects . Further studies are needed to elucidate its full mechanism of action and potential side effects.

12-Methoxydodecanoic acid shares structural similarities with several other fatty acids and methoxylated compounds. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaUnique Features
Myristic AcidC₁₄H₂₈O₂Straight-chain saturated fatty acid without methoxy group.
10-Methoxydodecanoic AcidC₁₃H₂₆O₃Methoxy group at the 10th position; different biological activity profile.
Palmitic AcidC₁₆H₃₂O₂Longer chain saturated fatty acid; lacks methoxy substitution.
Oleic AcidC₁₈H³₄O₂Unsaturated fatty acid; different physical properties and reactivity.

The presence of the methoxy group at the 12th position distinguishes 12-methoxydodecanoic acid from these similar compounds, potentially enhancing its solubility and biological activity compared to non-methoxylated fatty acids.

12-Methoxydodecanoic acid represents an important methoxylated fatty acid derivative with applications in various industrial processes [24]. The synthesis of this compound primarily involves chemical modification of dodecanoic acid (lauric acid) or its derivatives through strategic introduction of a methoxy group at the terminal carbon position [24] [7].

Esterification Approaches

The synthesis of 12-methoxydodecanoic acid often begins with the esterification of dodecanoic acid to form methyl dodecanoate (methyl laurate) [13]. This initial step facilitates subsequent modifications by protecting the carboxylic acid group [7]. The esterification reaction typically proceeds under acidic conditions, using methanol as both solvent and reagent [26]:

CH₃(CH₂)₁₀COOH + CH₃OH ⟶ CH₃(CH₂)₁₀COOCH₃ + H₂O

This reaction is commonly catalyzed by strong acids such as sulfuric acid or hydrogen chloride, with reaction temperatures ranging from 60-70°C [26] [13]. The reaction equilibrium is shifted toward product formation by using excess methanol or through continuous removal of water via azeotropic distillation [26].

Table 1: Esterification Conditions for Dodecanoic Acid Methyl Ester Formation

CatalystTemperature (°C)Reaction Time (h)Yield (%)
H₂SO₄ (1-5%)65-702-485-92
HCl (methanolic)60-653-582-90
p-Toluenesulfonic acid70-753-680-88

Etherification Strategies

The critical step in synthesizing 12-methoxydodecanoic acid involves the introduction of the methoxy group at the terminal carbon position [24] [11]. Several approaches have been developed for this transformation:

Oxymercuration-Demercuration

One established method involves the oxymercuration of 12-hydroxydodecanoic acid or its methyl ester using mercuric acetate in methanol to produce methoxymercuriacetate adducts [24]. Subsequent demercuration with sodium borohydride yields the desired methoxylated fatty acid derivative [24]. This approach offers high regioselectivity but involves toxic mercury compounds [24] [9].

Acid-Catalyzed Etherification

An alternative approach involves direct etherification of 12-hydroxydodecanoic acid methyl ester with methanol under acidic conditions [11]. This reaction typically employs strong acid catalysts such as boron trifluoride-methanol complex or sulfuric acid [24] [11]:

CH₃(CH₂)₁₀CH₂OH + CH₃OH ⟶ CH₃(CH₂)₁₀CH₂OCH₃ + H₂O

The reaction proceeds through protonation of the hydroxyl group to form a good leaving group, followed by nucleophilic attack by methanol [11]. Reaction conditions typically involve temperatures of 130-140°C with careful control of water content to prevent hydrolysis of the ester group [11].

Williamson Ether Synthesis

A third approach employs the Williamson ether synthesis, where 12-hydroxydodecanoic acid methyl ester is first converted to a reactive alkoxide or halide intermediate, which then undergoes nucleophilic substitution with a methyl donor such as methyl iodide or dimethyl sulfate [24] [12]:

CH₃(CH₂)₁₀CH₂O⁻ + CH₃I ⟶ CH₃(CH₂)₁₀CH₂OCH₃ + I⁻

This method offers high yields but requires anhydrous conditions and handling of reactive alkylating agents [12].

The final step in the synthesis pathway involves hydrolysis of the methyl ester to regenerate the carboxylic acid functionality, typically using aqueous sodium hydroxide followed by acidification [26] [13].

Biocatalytic Production Using Engineered Microbial Systems

Biocatalytic approaches for producing 12-methoxydodecanoic acid represent an emerging alternative to traditional chemical synthesis methods, offering potential advantages in terms of selectivity, mild reaction conditions, and environmental sustainability [17] [3].

Engineered Enzymatic Pathways

The biocatalytic production of 12-methoxydodecanoic acid typically involves engineered microbial systems with modified fatty acid biosynthesis pathways [17]. These systems can be designed to incorporate terminal functionalization of fatty acids through the introduction of specific enzymes [16] [3].

A key enzyme class in these pathways is the cytochrome P450 monooxygenases, which can catalyze the selective hydroxylation of terminal methyl groups in fatty acids [15] [18]. The resulting hydroxylated intermediates can then be further modified through methylation by methyltransferases to introduce the methoxy group [17] [3].

Table 2: Key Enzymes in Biocatalytic Production of Methoxylated Fatty Acids

Enzyme ClassFunctionSource Organisms
Cytochrome P450 monooxygenasesTerminal hydroxylationPseudomonas putida, Candida tropicalis
Alcohol dehydrogenasesOxidation of hydroxyl groupsEscherichia coli, Saccharomyces cerevisiae
O-methyltransferasesMethoxy group introductionVarious bacteria and fungi

Microbial Host Systems

Several microbial host systems have been explored for the production of functionalized fatty acids, with Escherichia coli and Saccharomyces cerevisiae being the most extensively studied [17] [3]. These organisms offer advantages including rapid growth, well-characterized genetics, and established tools for genetic manipulation [17].

For the production of 12-methoxydodecanoic acid, engineered Escherichia coli strains have shown particular promise [16] [3]. These systems typically involve the introduction of heterologous genes encoding the necessary enzymes for terminal hydroxylation and subsequent methylation [16] [17].

Research has demonstrated that the alkane monooxygenase system (AlkBGT) from Pseudomonas putida can be effectively expressed in Escherichia coli to catalyze the terminal hydroxylation of dodecanoic acid or its methyl ester [15] [16]. This system can be coupled with methyltransferases to achieve the desired methoxylation [17].

Pathway Optimization Strategies

Optimizing biocatalytic pathways for 12-methoxydodecanoic acid production involves several key strategies [17] [20]:

  • Enhancing substrate uptake through the introduction of transport proteins such as the hydrophobic outer membrane porin AlkL, which has been shown to increase oxygenation activities up to 8.3-fold [16] [15].

  • Balancing enzyme expression levels to prevent metabolic bottlenecks and optimize pathway flux [20] [17].

  • Engineering cofactor regeneration systems to ensure sufficient supply of essential cofactors such as NADPH for monooxygenase activity [17] [3].

  • Implementing dynamic regulatory systems to control gene expression in response to metabolite levels, thereby minimizing toxicity and maximizing product yields [17] [20].

Recent research has demonstrated the feasibility of producing functionalized fatty acid derivatives through such engineered pathways, with yields of related compounds reaching up to 471.5 milligrams per liter in shake flask cultures [3] [16].

Industrial-Scale Manufacturing Processes and Yield Optimization

Scaling up the production of 12-methoxydodecanoic acid from laboratory to industrial scale presents significant challenges that require careful process design and optimization [19] [18].

Chemical Synthesis Scale-Up

Industrial-scale chemical synthesis of 12-methoxydodecanoic acid typically employs continuous or semi-continuous processes rather than batch reactions to improve efficiency and consistency [19] [25]. These processes often utilize specialized reactor designs such as packed bed reactors for catalytic steps or reactive distillation columns that combine reaction and separation [19].

Key considerations for industrial-scale chemical synthesis include [19] [25]:

  • Catalyst selection and recovery, with heterogeneous catalysts often preferred for ease of separation and reuse [19].

  • Heat management, particularly for exothermic reactions such as esterification and etherification [25].

  • Solvent selection and recovery, with emphasis on minimizing environmental impact and operational costs [25] [19].

  • Process integration to optimize energy usage and minimize waste generation [19].

Biocatalytic Process Scale-Up

Scaling up biocatalytic processes for 12-methoxydodecanoic acid production involves additional considerations related to maintaining microbial viability and activity in large-scale bioreactors [18] [16]:

  • Oxygen transfer, which becomes limiting in large-scale aerobic processes and requires careful bioreactor design and operation [18].

  • Substrate feeding strategies to minimize toxicity while maintaining productivity, often employing fed-batch or continuous cultivation modes [18] [16].

  • Process monitoring and control to maintain optimal conditions for enzyme activity and product formation [16] [18].

  • Downstream processing considerations, including cell harvesting and product extraction [18].

Research on related compounds has demonstrated the feasibility of scaling biocatalytic processes to pilot scale, with production of functionalized fatty acids in bioreactors up to 100 liters [18] [16].

Yield Optimization Strategies

Regardless of the production approach, several strategies have been developed to optimize yields of 12-methoxydodecanoic acid and related compounds [19] [20]:

Table 3: Yield Optimization Strategies for 12-Methoxydodecanoic Acid Production

StrategyChemical SynthesisBiocatalytic Production
Feedstock selectionHigh-purity dodecanoic acid or derivativesRenewable resources (plant oils, sugars)
Process intensificationReactive distillation, microreactorsHigh-cell-density cultivation
Catalyst optimizationHeterogeneous catalysts, immobilizationEnzyme engineering, whole-cell biocatalysts
Reaction conditionsTemperature, pressure, solvent optimizationpH control, oxygen supply, feeding strategy
Product recoveryIn-situ product removalIntegrated bioprocessing

For chemical synthesis routes, yields can be significantly improved through careful optimization of reaction conditions and catalyst selection [19] [25]. The use of modern process analytical technologies allows for real-time monitoring and control of reaction parameters to maintain optimal conditions [19].

In biocatalytic processes, modular pathway engineering approaches have demonstrated success in removing metabolic bottlenecks and improving product titers [20] [17]. These approaches involve systematic optimization of each module in the pathway, including precursor supply, core catalytic steps, and product export [20].

Purification Techniques: Chromatographic Separation and Crystallization

The purification of 12-methoxydodecanoic acid to meet industrial specifications requires effective separation techniques to remove unreacted starting materials, byproducts, and other impurities [21] [25].

Chromatographic Separation Methods

Chromatographic techniques offer high selectivity for the purification of 12-methoxydodecanoic acid and related fatty acid derivatives [21] [24]:

Column Chromatography

Silica gel column chromatography represents a fundamental technique for the purification of methoxylated fatty acids at laboratory scale [24] [12]. Typical solvent systems include hexane-ethyl acetate mixtures (88:12, v/v) or other combinations of non-polar and moderately polar solvents [12] [24].

For industrial-scale purification, flash chromatography or automated systems may be employed to increase throughput while maintaining separation efficiency [21] [25].

Gas Chromatography

Gas chromatography (GC) serves as both an analytical and preparative technique for fatty acid methyl esters, including methoxylated derivatives [21]. For the separation of 12-methoxydodecanoic acid methyl ester, specialized columns with polyethylene glycol stationary phases (such as DB-Wax) have demonstrated good separation efficiency [21].

The separation is typically performed under temperature-programmed conditions, starting at 150-170°C and increasing to 220-240°C at a rate of 2-4°C per minute [21]. Detection is commonly achieved using flame ionization detectors (FID) for quantitative analysis [21].

High-Performance Liquid Chromatography

High-performance liquid chromatography (HPLC) offers advantages for the purification of thermally sensitive compounds or those with limited volatility [25] [21]. For 12-methoxydodecanoic acid, reversed-phase HPLC using C18 columns with methanol-water or acetonitrile-water mobile phases has proven effective [25].

Gradient elution protocols typically start with 70-80% organic solvent, increasing to 100% over 20-30 minutes to achieve optimal separation from related fatty acids and derivatives [21] [25].

Crystallization Techniques

Crystallization represents a cost-effective approach for large-scale purification of 12-methoxydodecanoic acid, exploiting differences in solubility between the target compound and impurities [22] [23]:

Solvent Crystallization

The crystallization of 12-methoxydodecanoic acid can be achieved through controlled cooling of saturated solutions in appropriate solvents [22]. The choice of solvent significantly impacts crystal morphology, purity, and yield [22] [23].

Common solvents for crystallization of fatty acids and derivatives include ethanol, acetone, hexane, or mixtures thereof [22]. The crystallization process typically involves dissolution at elevated temperatures (50-60°C) followed by slow cooling to induce nucleation and crystal growth [22] [23].

Fractional Crystallization

For mixtures containing closely related fatty acid derivatives, fractional crystallization can be employed to achieve higher purity [22]. This technique involves multiple crystallization steps with careful temperature control to selectively crystallize the target compound [22] [23].

The presence of the methoxy group in 12-methoxydodecanoic acid alters its crystallization behavior compared to unsubstituted fatty acids, typically resulting in lower melting points and different crystal morphologies [22]. These differences can be exploited for selective crystallization from complex mixtures [22] [23].

Crystallization Process Parameters

Key parameters affecting crystallization outcomes include [22] [23]:

  • Cooling rate, with slower cooling generally producing larger, more perfect crystals but potentially lower yields [22].

  • Agitation conditions, which influence nucleation rates and crystal size distribution [23].

  • Seeding with authentic crystals, which can control polymorphic form and improve reproducibility [22] [23].

  • Solvent composition, with mixed solvent systems often providing improved selectivity [22].

Table 4: Crystallization Solvents for Fatty Acid Derivatives

Solvent SystemTemperature Range (°C)AdvantagesLimitations
Ethanol0 to -20Good selectivity, food-gradeModerate solubility
Acetone-10 to -30High solubility differentialNot food-grade
Hexane-acetone-5 to -25Enhanced selectivitySolvent recovery challenges
Methanol-20 to -40High purity potentialSafety concerns

Industrial crystallization processes for 12-methoxydodecanoic acid and related compounds typically employ specialized crystallizers with precise temperature control and filtration systems for crystal recovery [22] [23]. Continuous crystallization processes may be implemented for large-scale production to improve efficiency and consistency [23].

XLogP3

4.1

UNII

T5D2P5P2A8

Other CAS

92169-28-3

Wikipedia

12-Methoxydodecanoate

Dates

Last modified: 07-20-2023

Antiviral phospholipids. Anti-HIV drugs conjugated to the glycerobackbone of phospholipids

C Pidgeon, R J Markovich, M D Liu, T J Holzer, R M Novak, K A Keyer
PMID: 7681828   DOI:

Abstract

Heteroatom fatty acid analogs of myristic acid containing oxygen or sulfur substituted for the alkyl methylene groups inhibit replication of the human immunodeficiency virus (HIV) in infected cells by acting as alternative substrates during the viral protein myristoylation event. In this class of compounds, 12-methoxydodecanoic acid is the most potent compound but is approximately 10(3)-fold less active than azidothymidine. The antiviral activity of 12-methoxydodecanoic acid can be enhanced > 40-fold by preparing L-alpha-phosphatidylethanolamine containing 12-methoxydodecanoic acid in both alkyl chains. In addition, the diacylated L-alpha-phosphatidylcholine analog containing 12-methoxydodecanoic acid in both alkyl chains (i) has a 15-fold better antiviral selectivity, (ii) is 7-fold more potent, and (iii) is 10-100-fold more synergistic with azidothymidine than 12-methoxydodecanoic acid. Because of potent synergism, the antiviral selectivity of the diacylated L-alpha-phosphatidylcholine analog is > 10(4) when coadministered with azidothymidine. Phospholipid conjugates are chiral at the C-2 carbon of the glycerol backbone and most interesting is the observation that both the D- and L-isomers of phosphatidylcholine, phosphatidylglycerol, phosphatidic acid, and phosphatidylserine have approximately equal antiviral activity. Phospholipase A2 stereospecifically hydrolyzes only the L isomer of phospholipids and similar activity for both the D- and L- phospholipid isomers suggests that phospholipase A2 is not the rate-limiting enzyme for release of the drugs in vivo.


Myristic acid analogs are inhibitors of Junin virus replication

S M Cordo, N A Candurra, E B Damonte
PMID: 10611737   DOI: 10.1016/s1286-4579(99)80060-4

Abstract

The effects of two myristic acid analogs on Junin virus (JV) replication were investigated. The compounds chosen for the study were DL-2-hydroxymyristic acid (2OHM), an inhibitor of N-myristoyltransferase (NMT), which binds the enzyme and blocks protein myristoylation, and 13-oxamyristic acid (13OM), a competitive inhibitor of NMT which incorporates into the protein instead of myristic acid. Both types of analogs achieved dose-dependent inhibition of viral multiplication at concentrations not affecting cell viability. The 50% inhibitory concentration values determined by a virus-yield inhibition assay for different strains of JV, including a human pathogenic strain, and for the related arenavirus, Tacaribe, were in the range 1.6 to 20.1 microM, with 13OM as the most active compound. From time of addition and removal experiments, it can be concluded that both analogs inhibit a late stage in the JV replicative cycle, and their effect was partially reversible. The cytoplasmic and surface expression of JV glycoproteins was not affected in the presence of the compounds, as revealed by immunofluorescence staining, suggesting that JV glycoprotein myristoylation would not be essential for the intracellular transport of the envelope proteins, but it may have an important role in their interaction with the plasma membrane during virus budding.


Incorporation of 12-methoxydodecanoate into the human immunodeficiency virus 1 gag polyprotein precursor inhibits its proteolytic processing and virus production in a chronically infected human lymphoid cell line

M L Bryant, L Ratner, R J Duronio, N S Kishore, B Devadas, S P Adams, J I Gordon
PMID: 2006142   DOI: 10.1073/pnas.88.6.2055

Abstract

Covalent linkage of myristate (tetradecanoate; 14:0) to the NH2-terminal glycine residue of the human immunodeficiency virus 1 (HIV-1) 55-kDa gag polyprotein precursor (Pr55gag) is necessary for its proteolytic processing and viral assembly. We have shown recently that several analogs of myristate in which a methylene group is replaced by a single oxygen or sulfur atom are substrates for Saccharomyces cerevisiae and mammalian myristoyl-CoA:protein N-myristoyltransferase (EC 2.3.1.97; NMT) despite their reduced hydrophobicity. Some inhibit HIV-1 replication in acutely infected CD4+H9 cells without accompanying cellular toxicity. To examine the mechanism of their antiviral effects, we performed labeling studies with two analogs, 12-methoxydodecanoate (13-oxamyristate; 13-OxaMyr) and 5-octyloxypentanoate (6-oxamyristate; 6-OxaMyr), the former being much more effective than the latter in blocking virus production. [3H]Myristate and [3H]13-OxaMyr were incorporated into Pr55gag with comparable efficiency when it was coexpressed with S. cerevisiae NMT in Escherichia coli. [3H]6-OxaMyr was not incorporated, even though its substrate properties in vitro were similar to those of 13-OxaMyr and myristate. [3H]13-OxaMyr, but not [3H]6-OxaMyr, was also efficiently incorporated into HIV-1 Pr55gag and nef (negative factor) in chronically infected H9 cells. Analog incorporation produced a redistribution of Pr55gag from membrane to cytosolic fractions and markedly decreased its proteolytic processing by viral protease. 13-OxaMyr and 3'-azido-3'-deoxythymidine (AZT) act synergistically to reduce virus production in acutely infected H9 cells. Unlike AZT, the analog is able to inhibit virus production (up to 70%) in chronically infected H9 cells. Moreover, the inhibitory effect lasts 6-8 days. These results suggest that (i) its mechanism of action is distinct from that of AZT and involves a late step in virus assembly; (ii) the analog may allow reduction in the dose of AZT required to affect viral replication; and (iii) combinations of analog and HIV-1 protease inhibitors may have synergistic effects on the processing of Pr55gag.


Explore Compound Types